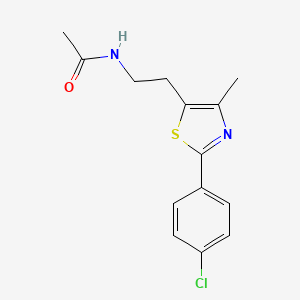

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide

CAS No.: 923673-64-7

Cat. No.: VC4347897

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923673-64-7 |

|---|---|

| Molecular Formula | C14H15ClN2OS |

| Molecular Weight | 294.8 |

| IUPAC Name | N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |

| Standard InChI | InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |

| Standard InChI Key | WKFGMYZXJSPEOZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C |

Introduction

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide is a synthetic organic compound belonging to the class of acetamides. It is characterized by its thiazole ring, which is substituted with a 4-chlorophenyl and a methyl group, and an ethyl acetamide chain. This compound has garnered interest due to its potential biological and pharmacological properties.

Structural Representation:

The molecule consists of:

-

A thiazole ring substituted with:

-

A 4-chlorophenyl group at position 2.

-

A methyl group at position 4.

-

-

An ethyl chain connecting the thiazole ring to the acetamide group.

Synthesis Pathway

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide typically involves:

-

Formation of the Thiazole Ring:

-

Reactants such as 4-chlorobenzaldehyde and thiourea are used to construct the thiazole core.

-

Cyclization occurs in the presence of an acidic catalyst.

-

-

Substitution Reactions:

-

Methylation at position 4 of the thiazole ring is achieved using methyl iodide or similar reagents.

-

-

Acetamide Addition:

-

The ethyl chain is introduced via alkylation, followed by amide bond formation with acetic anhydride or acetyl chloride.

-

Potential Applications:

-

Antimicrobial Activity:

Compounds with similar thiazole structures have demonstrated antibacterial and antifungal properties by targeting microbial enzymes or cell walls. -

Anti-inflammatory Potential:

The presence of a chlorophenyl group enhances lipophilicity, which may improve interaction with inflammatory mediators. -

Anticancer Research:

Thiazole derivatives are known to inhibit tumor cell proliferation by interfering with DNA synthesis or enzyme pathways.

Molecular Docking Studies:

Preliminary computational studies suggest that this compound may bind effectively to active sites of enzymes involved in inflammatory or cancer pathways, making it a candidate for further drug development.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

| Technique | Details |

|---|---|

| 1H-NMR & 13C-NMR | Confirms the structure through chemical shifts of aromatic and aliphatic protons/carbons. |

| IR Spectroscopy | Identifies functional groups such as amides (C=O stretch ~1650 cm⁻¹). |

| LC-MS | Determines molecular weight and purity through mass-to-charge ratio (m/z). |

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Applications |

|---|---|---|

| N-(3-chlorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol)] | Contains triazole instead of thiazole | Antimicrobial, anticancer |

| N-(3-cyano-benzothiophen-2-yl)-acetamide derivatives | Benzothiophene replaces thiazole | Anti-inflammatory potential |

| N-(4-bromophenyl)-thiazol-2-yl-acetamide derivatives | Bromine substitution instead of chlorine | Antimicrobial, antiproliferative |

Future Research Directions

-

Pharmacological Testing:

-

Conduct in vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, and anticancer efficacy.

-

-

Toxicity Assessment:

-

Determine potential cytotoxicity and side effects using cell lines and animal models.

-

-

Structure Optimization:

-

Modify substituents on the thiazole ring to enhance biological activity or reduce toxicity.

-

-

Drug Delivery Studies:

-

Investigate formulations for improved solubility and bioavailability.

-

This detailed overview highlights the chemical structure, synthesis, potential applications, and research directions for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, emphasizing its significance in medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume